dTDP-6-deoxy-beta-L-mannose(2-)
Description
Definition and Significance of Nucleoside Diphosphate (B83284) Sugars in Biological Processes
Nucleoside diphosphate (NDP)-sugars are a class of activated monosaccharides that serve as the fundamental building blocks for the biosynthesis of polysaccharides, glycoproteins, and glycolipids. encyclopedia.pubnih.gov These molecules consist of a monosaccharide linked to a nucleoside diphosphate, such as uridine (B1682114) diphosphate (UDP), guanosine (B1672433) diphosphate (GDP), or thymidine (B127349) diphosphate (dTDP). This activation by the NDP moiety makes the sugar molecule a high-energy donor, facilitating its transfer to an acceptor molecule by enzymes known as glycosyltransferases. nih.gov
The significance of NDP-sugars in biological processes is vast and multifaceted. They are indispensable for the construction of cellular structures, including the cell walls of bacteria and plants. oup.com In animals, they are crucial for the synthesis of glycoproteins and glycolipids that are involved in cell-cell recognition, signaling, and immune responses. nih.gov The diversity of NDP-sugars allows for the creation of a wide variety of complex carbohydrate structures, each with a specific biological function. researchgate.net Due to their central role in these essential pathways, the enzymes involved in NDP-sugar metabolism are considered promising targets for the development of new therapeutic agents, particularly antibiotics. nih.gov
Nomenclature and Stereochemical Considerations of dTDP-6-deoxy-β-L-mannose(2-) and Related Deoxysugars
The compound at the heart of this discussion, dTDP-6-deoxy-β-L-mannose(2-), is a dianion of dTDP-6-deoxy-β-L-mannose, resulting from the deprotonation of the two free hydroxyl groups of the diphosphate moiety. ebi.ac.uk Its systematic name highlights key structural features: "dTDP" indicates the presence of a thymidine diphosphate group, "6-deoxy" signifies the absence of a hydroxyl group at the C6 position of the sugar, and "β-L-mannose" describes the specific stereochemistry of the mannose sugar. The "(2-)" denotes the net charge of the molecule under physiological conditions.
In much of the scientific literature, dTDP-6-deoxy-β-L-mannose is more commonly referred to as dTDP-L-rhamnose or dTDP-β-L-rhamnose. nih.govresearchgate.net Rhamnose is the common name for 6-deoxy-L-mannose. medchemexpress.comsigmaaldrich.com The biosynthesis of dTDP-L-rhamnose is a critical pathway in many pathogenic bacteria, where it serves as the precursor for the synthesis of rhamnose-containing polysaccharides in their cell walls. nih.govnih.govresearchgate.net This pathway typically involves four enzymatic steps, starting from glucose-1-phosphate and dTTP. researchgate.netnih.gov
The biosynthesis of deoxysugars is a testament to the versatility of enzymatic reactions. The metabolic pathways leading to dTDP-L-rhamnose are closely related to those that produce other important deoxysugars.
dTDP-6-deoxy-L-talose: This sugar is an epimer of L-rhamnose, differing only in the stereochemistry at the C2 position. In some bacteria, such as Actinobacillus actinomycetemcomitans, an epimerase can convert dTDP-L-rhamnose to dTDP-6-deoxy-L-talose, which is then incorporated into specific cell surface polysaccharides. researchgate.net
dTDP-D-fucose: The biosynthesis of dTDP-D-fucose shares a common intermediate with the dTDP-L-rhamnose pathway, namely dTDP-4-keto-6-deoxy-D-glucose. researchgate.net A specific reductase then acts on this intermediate to produce dTDP-D-fucose. researchgate.net
dTDP-6-deoxy-D-allose: This unusual deoxysugar is an intermediate in the biosynthesis of certain macrolide antibiotics. nih.gov Its formation involves the enzymatic conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-β-D-allose by a specific reductase in the presence of an epimerase. nih.gov
Ubiquity in Prokaryotic and Eukaryotic Glycoconjugate Biosynthesis
dTDP-L-rhamnose is a ubiquitous precursor for the synthesis of a wide variety of glycoconjugates, particularly in prokaryotes. It is a key component of the O-antigen of lipopolysaccharides (LPS) in many Gram-negative bacteria, contributing to their serotype specificity and virulence. asm.orgportlandpress.com In Gram-positive bacteria, it is a major constituent of cell wall polysaccharides. nih.govnih.gov The presence of rhamnose in these surface structures is often crucial for the bacteria's ability to interact with its environment and to evade the host immune system.
While dTDP-L-rhamnose is the predominant activated form of L-rhamnose in bacteria, plants and other higher organisms typically use UDP-L-rhamnose as the glycosyl donor. researchgate.net However, the fundamental importance of 6-deoxyhexoses like rhamnose is a common theme across different domains of life. In eukaryotes, fucosylated glycoconjugates, which are structurally related to rhamnose-containing structures, play critical roles in processes such as inflammation and metastasis. nih.gov The biosynthesis of these complex carbohydrates relies on a steady supply of activated sugar precursors, underscoring the central role of molecules like dTDP-6-deoxy-β-L-mannose(2-) in the grand scheme of cellular function.
Canonical dTDP-L-Rhamnose Biosynthesis Pathway (RmlABCD Pathway)
The synthesis of dTDP-L-rhamnose, the precursor to the L-rhamnose found in the cell walls of many bacteria, is a highly conserved process. nih.govresearchgate.netfrontiersin.orgresearchgate.net This pathway involves four key enzymes—RmlA, RmlB, RmlC, and RmlD—that work in concert to convert glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-L-rhamnose. researchgate.netfrontiersin.orgresearchgate.netnih.govoup.com The absence of this pathway in humans makes these enzymes attractive targets for the development of new antibiotics. nih.gov
Initial Activation: Conversion of Glucose-1-Phosphate to dTDP-D-Glucose
The biosynthetic journey commences with the activation of a glucose molecule, a critical step that primes it for the subsequent enzymatic modifications. This initial phase is catalyzed by the enzyme Glucose-1-phosphate Thymidylyltransferase, also known as RmlA.
Role of Glucose-1-phosphate Thymidylyltransferase (RmlA)
RmlA is the first and a crucial regulatory enzyme in the dTDP-L-rhamnose biosynthetic pathway. frontiersin.orgresearchgate.netnih.govnih.govembopress.org It catalyzes the condensation of glucose-1-phosphate (G-1-P) with deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. frontiersin.orgnih.govoup.comresearchgate.net This reaction is a pivotal control point for the entire pathway. nih.gov In some organisms, like Mycobacterium tuberculosis, the gene encoding RmlA is essential for growth, highlighting its importance. oup.comacs.org The structure of RmlA from Pseudomonas aeruginosa has been determined, revealing it to be a homotetramer. nih.govnih.govembopress.org
Enzymatic Mechanism of RmlA
The catalytic mechanism of RmlA involves the transfer of a deoxy-thymidine monophosphate (dTMP) group from dTTP to glucose-1-phosphate. nih.govresearchgate.net Structural studies of Pseudomonas aeruginosa RmlA have revealed that the enzyme consists of three functional subdomains: a core subdomain, a sugar-binding subdomain, and a dimerization subdomain. nih.govembopress.org The active site is formed by the core and sugar-binding domains. proteopedia.org The reaction proceeds through a sequential ordered mechanism where the substrates bind in a specific order, react, and then the products are released in a defined sequence. nih.gov The enzyme precisely positions the nucleophile (glucose-1-phosphate) and activates the electrophile (dTTP) to facilitate the reaction. nih.govnih.govembopress.org
Feedback Regulation of RmlA by dTDP-L-Rhamnose
The activity of RmlA is allosterically regulated by the final product of the pathway, dTDP-L-rhamnose. nih.govnih.gov This feedback inhibition serves as a crucial control mechanism, modulating the production of L-rhamnose in bacteria. nih.govnih.govembopress.org dTDP-L-rhamnose acts as both a competitive and non-competitive inhibitor of RmlA. nih.gov The binding of dTDP-L-rhamnose to an allosteric site on the enzyme, distinct from the active site, induces a conformational change that inhibits its catalytic activity. nih.govnih.gov This regulatory mechanism ensures that the cell does not overproduce dTDP-L-rhamnose.
Dehydration and Oxidation: Formation of dTDP-4-keto-6-deoxy-D-glucose
Following the initial activation step, the newly formed dTDP-D-glucose undergoes a significant transformation, a combined dehydration and oxidation reaction. This critical step is orchestrated by the enzyme dTDP-D-glucose 4,6-dehydratase, also known as RmlB.
Catalysis by dTDP-D-glucose 4,6-dehydratase (RmlB)
RmlB is the second enzyme in the dTDP-L-rhamnose biosynthesis pathway and is responsible for the irreversible conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.goviucr.orgwikipedia.orgresearchgate.netproteopedia.orgnih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.govresearchgate.net The structure of RmlB from Salmonella enterica serovar Typhimurium reveals that it functions as a homodimer. nih.govresearchgate.net Each monomer is composed of two domains: a larger N-terminal domain that binds the NAD+ cofactor and a smaller C-terminal domain that binds the dTDP-D-glucose substrate. nih.govproteopedia.orgresearchgate.net The active site is located in a cavity formed at the interface of these two domains. nih.govresearchgate.net The catalytic mechanism involves an initial oxidation of the C4'-hydroxyl group of the glucose moiety, followed by the elimination of a water molecule from C5' and C6'. researchgate.net
| Enzyme | Substrate | Product | Cofactor | Organism Example |
| RmlA | Glucose-1-Phosphate, dTTP | dTDP-D-Glucose, Pyrophosphate | Mg2+ | Pseudomonas aeruginosa frontiersin.orgnih.gov |
| RmlB | dTDP-D-Glucose | dTDP-4-keto-6-deoxy-D-glucose | NAD+ | Salmonella enterica serovar Typhimurium nih.govnih.gov |
Biosynthetic Pathway of dTDP-L-Rhamnose: A Detailed Look at Key Enzymatic Steps
The biosynthesis of dTDP-L-rhamnose, a crucial precursor for the formation of L-rhamnose, is a fundamental process in many bacteria. L-rhamnose is a 6-deoxyhexose sugar that plays a significant role in the structure of cell wall polysaccharides and is a component of various natural products. researchgate.netresearchgate.net The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) is a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes. researchgate.netfrontiersin.org This article will focus on the latter three key enzymatic transformations that lead to the formation of dTDP-L-rhamnose.
2 Mechanism of C4-Oxidation and C6-Dehydration
The second step in the dTDP-L-rhamnose biosynthetic pathway is the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by the enzyme dTDP-glucose 4,6-dehydratase, also known as RmlB. frontiersin.orgnih.gov The mechanism of RmlB involves a three-step process: oxidation, dehydration, and reduction. nih.gov
Table 1: Key Features of dTDP-glucose 4,6-dehydratase (RmlB) Catalysis
| Feature | Description |
| Enzyme | dTDP-glucose 4,6-dehydratase (RmlB) |
| Substrate | dTDP-D-glucose |
| Product | dTDP-4-keto-6-deoxy-D-glucose |
| Cofactor | NAD+ |
| Mechanism | 1. Oxidation at C4' 2. Dehydration at C6' 3. Reduction at C6' |
3 Epimerization: Stereochemical Inversion to dTDP-4-keto-6-deoxy-L-mannose
Following the formation of dTDP-4-keto-6-deoxy-D-glucose, the third enzyme in the pathway, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), catalyzes a crucial double epimerization. frontiersin.orgwikipedia.org
1 Function of dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC)
RmlC is responsible for the stereochemical inversion at two chiral centers, C3' and C5', of the sugar ring. nih.govst-andrews.ac.ukuea.ac.uk This enzymatic reaction converts dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-dehydro-6-deoxy-L-mannose (also known as dTDP-4-keto-6-deoxy-L-mannose). wikipedia.org This transformation is essential for producing the correct stereochemistry required for the final product, dTDP-L-rhamnose. The RmlC enzyme is a validated target for antibacterial drugs due to its critical role in bacterial cell wall biosynthesis and its absence in humans. nih.govnih.gov
2 Identification of Paralogous RmlC Enzymes (e.g., RmlC1 and RmlC2 in Pseudomonas putida)
In some bacteria, multiple enzymes can catalyze the same step in a metabolic pathway. A study on Pseudomonas putida KT2440 identified two paralogous proteins, RmlC1 (PP_1782) and RmlC2 (PP_0265), that both function as dTDP-4-dehydrorhamnose 3,5-epimerases. nih.govnih.gov This functional redundancy, where two different genes encode enzymes with the same function, may provide a selective advantage to the organism. nih.gov While RmlC1 and RmlC2 are highly homologous, another protein, PP_0501, which was initially annotated with a similar function, shares no sequence similarity and is not involved in dTDP-L-rhamnose biosynthesis in this organism. nih.govresearchgate.net
3 Mechanism of Double Epimerization at C3' and C5'
The catalytic mechanism of RmlC involves four stereospecific proton transfers, leading to a significant conformational change in the substrate. nih.govnih.gov The enzyme does not require a cofactor to perform this double epimerization. nih.gov The reaction is believed to proceed through a mono-epimerized intermediate. nih.gov Evidence suggests that the dominant order of epimerization is the inversion at C5' followed by the inversion at C3'. nih.gov An absolutely conserved histidine residue is proposed to act as the catalytic base, abstracting protons from both the C5' and C3' positions, while a tyrosine residue likely serves as the proton source for both epimerization steps. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24N2O15P2-2 |
|---|---|
Molecular Weight |
546.31 g/mol |
IUPAC Name |
[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/p-2/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1 |
InChI Key |
ZOSQFDVXNQFKBY-CGAXJHMRSA-L |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways of Dtdp 6 Deoxy β L Mannose 2
4 Reduction: Final Step to dTDP-L-Rhamnose
The final step in the biosynthesis of dTDP-L-rhamnose is a reduction reaction that converts the 4-keto intermediate into the final product.
1 Action of dTDP-4-keto-6-deoxy-L-mannose Reductase (RmlD)
The enzyme responsible for this final transformation is dTDP-4-keto-6-deoxy-L-mannose reductase, also known as RmlD. frontiersin.orgwellcomeopenresearch.org RmlD catalyzes the NADPH-dependent reduction of the 4-keto group of dTDP-4-dehydro-6-deoxy-L-mannose to a hydroxyl group, yielding dTDP-L-rhamnose. wellcomeopenresearch.orgwikipedia.org This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. uniprot.org The deletion of the rmlD gene has been shown to cause severe growth defects in some bacteria, highlighting its importance for cell viability. wellcomeopenresearch.org
Table 2: Enzymes and Transformations in the Biosynthesis of dTDP-L-Rhamnose
| Step | Enzyme | Substrate | Product | Key Transformation |
| 2 | RmlB (dTDP-glucose 4,6-dehydratase) | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | C4'-oxidation and C6'-dehydration |
| 3 | RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-dehydro-6-deoxy-L-mannose | Epimerization at C3' and C5' |
| 4 | RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase) | dTDP-4-dehydro-6-deoxy-L-mannose | dTDP-L-rhamnose | Reduction of C4'-keto group |
NADPH-Dependency of RmlD
The enzyme dTDP-4-dehydrorhamnose reductase, known as RmlD, is a key player in the biosynthesis of dTDP-L-rhamnose, a significant component of the lipopolysaccharide in many bacteria. uniprot.orgnih.gov RmlD catalyzes the final step in this four-enzyme pathway, which involves the reduction of dTDP-6-deoxy-L-lyxo-4-hexulose to generate dTDP-L-rhamnose. uniprot.orgnih.govnih.gov
This catalytic reaction is strictly dependent on the coenzyme Nicotinamide (B372718) Adenine Dinucleotide Phosphate (NADPH) as a reducing agent. nih.govwikipedia.orgnih.gov The enzyme facilitates the transfer of a hydride ion from NADPH to the C4' carbonyl group of the substrate. nih.gov This process is stereospecific, leading to the formation of dTDP-L-rhamnose. nih.gov The systematic name for this enzyme is dTDP-6-deoxy-L-mannose:NADP+ 4-oxidoreductase. wikipedia.org RmlD is part of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov In some organisms, like Escherichia coli and Sinorhizobium fredii, RmlD can utilize both NADH and NADPH with almost equal efficiency. uniprot.orguniprot.org
Table 1: RmlD Enzyme Characteristics
| Feature | Description |
| Enzyme Name | dTDP-4-dehydrorhamnose reductase (RmlD) |
| EC Number | 1.1.1.133 uniprot.orgwikipedia.org |
| Substrate | dTDP-4-dehydro-6-deoxy-L-mannose (dTDP-6-deoxy-L-lyxo-4-hexulose) uniprot.orgwikipedia.org |
| Product | dTDP-6-deoxy-L-mannose (dTDP-L-rhamnose) uniprot.orgwikipedia.org |
| Cofactor | NADP+ (acceptor), NADPH (donor) nih.govwikipedia.org |
| Reaction | dTDP-6-deoxy-L-mannose + NADP+ <=> dTDP-4-dehydro-6-deoxy-L-mannose + NADPH + H+ wikipedia.org |
| Metabolic Pathway | dTDP-L-rhamnose biosynthesis uniprot.orgnih.gov |
Divergent Biosynthetic Pathways Leading to Related Deoxysugars
The biosynthetic pathway for dTDP-L-rhamnose serves as a critical juncture from which pathways for other deoxysugars diverge. These alternative routes often share initial enzymatic steps but employ distinct enzymes to modify common intermediates, resulting in a variety of sugar structures.
Biosynthesis of dTDP-6-deoxy-L-talose
The unusual sugar 6-deoxy-L-talose is a component of the serotype c-specific polysaccharide antigen in the bacterium Actinobacillus actinomycetemcomitans. nih.govresearchgate.net Its biosynthesis provides a clear example of a divergent pathway.
The synthesis of dTDP-6-deoxy-L-talose initiates with the same two enzymes that begin the dTDP-L-rhamnose pathway. researchgate.net
RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the reaction between glucose-1-phosphate and dTTP to produce dTDP-D-glucose. nih.govresearchgate.net
RmlB (dTDP-D-glucose 4,6-dehydratase): This enzyme converts dTDP-D-glucose into the key intermediate, dTDP-4-keto-6-deoxy-D-glucose. nih.govnih.govoup.com
From this common intermediate, the pathways diverge. For L-talose synthesis, a third enzyme, RmlC (dTDP-4-dehydrorhamnose 3,5-epimerase), is required to convert dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-6-deoxy-L-mannose (also known as dTDP-6-deoxy-L-lyxo-4-hexulose). researchgate.netnih.gov This intermediate is the substrate for the final, defining step of both the L-rhamnose and L-talose pathways.
The crucial difference between the biosynthesis of dTDP-L-rhamnose and dTDP-6-deoxy-L-talose lies in the final reduction step. While RmlD produces L-rhamnose, a different reductase, dTDP-6-deoxy-L-lyxo-4-hexulose reductase (often named Tll or Tal), produces L-talose. nih.govresearchgate.net
This enzyme, like RmlD, reduces the same substrate, dTDP-6-deoxy-L-lyxo-4-hexulose. nih.gov However, the stereospecificity of the Tll reductase is different, resulting in the formation of dTDP-6-deoxy-L-talose. nih.gov In Actinobacillus actinomycetemcomitans, the gene for this enzyme is designated tll. researchgate.net The enzyme is also referred to as dTDP-6-deoxy-L-talose 4-dehydrogenase (EC 1.1.1.134), which catalyzes the reverse reaction using NADP+. wikipedia.org
The genes for dTDP-6-deoxy-L-talose biosynthesis are often found within gene clusters responsible for producing cell surface polysaccharides. In A. actinomycetemcomitans, two genes encoding reductases were found in the gene cluster for the serotype c-specific polysaccharide. nih.gov One produced dTDP-L-rhamnose, while the other, Tll, produced dTDP-6-deoxy-L-talose. nih.gov Interestingly, the amino acid sequence of the Tll enzyme has only weak homology with the RmlD enzyme, highlighting significant genetic divergence despite their similar function on the same substrate. nih.gov
In Kitasatospora kifunensis, the gene for the dTDP-6-deoxy-L-talose synthase, named tal, also shows low sequence similarity to the tll gene from A. actinomycetemcomitans, further demonstrating the genetic diversity in this biosynthetic pathway across different organisms. nih.gov
Biosynthesis of dTDP-D-fucose
The biosynthesis of dTDP-D-fucose, another 6-deoxysugar, also shares its initial steps with the L-rhamnose pathway. researchgate.netresearchgate.net The pathway begins with the enzymes RmlA and RmlB, producing the common intermediate dTDP-4-keto-6-deoxy-D-glucose. researchgate.netresearchgate.net
From this point, the pathway diverges. Instead of an epimerase like RmlC, the synthesis of dTDP-D-fucose is catalyzed by a single enzyme, a dTDP-4-dehydro-6-deoxyglucose reductase (often named Fcd or Fcf1). researchgate.netresearchgate.netnih.gov This enzyme directly reduces the keto group of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-D-fucose. researchgate.netnih.gov This pathway has been characterized in bacteria such as Aggregatibacter actinomycetemcomitans serotype b and Geobacillus tepidamans. researchgate.netresearchgate.net
Table 2: Comparison of Divergent Deoxysugar Biosynthesis Pathways
| Feature | dTDP-L-Rhamnose Pathway | dTDP-L-Talose Pathway | dTDP-D-Fucose Pathway |
| Starting Substrate | Glucose-1-Phosphate + dTTP | Glucose-1-Phosphate + dTTP | Glucose-1-Phosphate + dTTP |
| Shared Enzymes | RmlA, RmlB nih.gov | RmlA, RmlB researchgate.net | RmlA, RmlB researchgate.netresearchgate.net |
| Key Intermediate | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |
| Epimerase(s) | RmlC (3,5-epimerase) researchgate.netnih.gov | RmlC (3,5-epimerase) researchgate.net | None |
| Final Reductase | RmlD nih.gov | Tll / Tal nih.govresearchgate.net | Fcd / Fcf1 researchgate.netnih.gov |
| Final Product | dTDP-L-rhamnose | dTDP-6-deoxy-L-talose | dTDP-D-fucose |
Common Initial Steps with dTDP-L-Rhamnose Pathway
The biosynthesis of dTDP-L-rhamnose begins with the conversion of D-glucose-1-phosphate and dTTP to dTDP-D-glucose. researchgate.netproteopedia.orgresearchgate.net This initial reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, known as RmlA. researchgate.net
The subsequent step involves the enzyme dTDP-D-glucose 4,6-dehydratase (RmlB), which converts dTDP-D-glucose into dTDP-4-dehydro-6-deoxy-D-glucose. proteopedia.orgresearchgate.net This intermediate, dTDP-4-keto-6-deoxy-D-glucose, is a key branch point and a precursor for various deoxy sugar biosynthetic pathways. researchgate.netnih.govebi.ac.uk The reaction catalyzed by RmlB is reversible. proteopedia.org
The pathway continues with the action of dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), which catalyzes a double epimerization at the C3' and C5' positions of the glucose moiety. psu.edu This enzymatic step converts dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-rhamnose, which exists as a free intermediate. psu.eduwikipedia.org However, the equilibrium of this reaction strongly favors the gluco-configured substrate. psu.edu
| Enzyme | Gene | Substrate | Product |
| Glucose-1-phosphate thymidylyltransferase | rmlA | D-glucose-1-phosphate, dTTP | dTDP-D-glucose |
| dTDP-D-glucose 4,6-dehydratase | rmlB | dTDP-D-glucose | dTDP-4-dehydro-6-deoxy-D-glucose |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | rmlC | dTDP-4-dehydro-6-deoxy-D-glucose | dTDP-4-keto-rhamnose |
Terminal Reduction by dTDP-4-dehydro-6-deoxyglucose Reductase (Fcd)
While the terminal step in the biosynthesis of dTDP-L-rhamnose is catalyzed by RmlD, a different reductase, dTDP-4-dehydro-6-deoxyglucose reductase (Fcd), utilizes the common intermediate dTDP-4-dehydro-6-deoxy-D-glucose to produce a different deoxy sugar, dTDP-D-fucose. researchgate.netnih.govebi.ac.uk This highlights how different reductases acting on a common precursor can lead to stereochemically distinct products.
The fcd gene encodes the dTDP-4-dehydro-6-deoxyglucose reductase, which catalyzes the stereospecific reduction of the C-4 keto group of dTDP-4-dehydro-6-deoxy-D-glucose. nih.govuniprot.org This reaction leads to the formation of dTDP-D-fucopyranose. uniprot.org The Fcd enzyme can utilize either NADH or NADPH as a cosubstrate, though it is more efficient with NADH. uniprot.org The systematic name for this enzyme is dTDP-D-fucose:NADP+ oxidoreductase. wikipedia.org The pathway to dTDP-D-fucose is notable as D-fucose is a less common constituent of prokaryotic glycoconjugates compared to L-rhamnose. nih.gov
| Enzyme | Gene | Substrate | Product | Cofactor |
| dTDP-4-dehydro-6-deoxyglucose reductase | fcd | dTDP-4-dehydro-6-deoxy-D-glucose | dTDP-D-fucose | NADH/NADPH |
Biosynthesis of dTDP-6-deoxy-D-allose in Macrolide Antibiotic Pathways
The unusual deoxy sugar dTDP-6-deoxy-D-allose is a key intermediate in the biosynthesis of mycinose (B1239270), a component of several macrolide antibiotics such as dihydrochalcomycin, tylosin (B1662201), and chalcomycin. oup.comnih.govresearchgate.net Macrolide antibiotics are a clinically significant class of protein synthesis inhibitors. nih.gov The biosynthesis of dTDP-6-deoxy-D-allose involves a specific reductase that acts on an intermediate derived from the common deoxy sugar pathway.
Involvement of dTDP-4-keto-6-deoxyglucose Reductase (GerK1)
The biosynthesis of dTDP-6-deoxy-D-allose involves the enzyme dTDP-4-keto-6-deoxyglucose reductase, encoded by the gerK1 gene in Streptomyces sp. KCTC 0041BP. oup.comnih.govresearchgate.net This enzyme is involved in the biosynthesis of the macrolide antibiotic dihydrochalcomycin (GERI-155). nih.gov The proposed pathway for dTDP-6-deoxy-D-allose formation begins with the common steps of dTDP-D-glucose synthesis and its conversion to dTDP-4-keto-6-deoxyglucose. oup.com An epimerase, GerF, is proposed to act on this intermediate prior to the final reduction step. oup.comnih.gov
GerK1 is a member of the ketoreductase family and utilizes NADH to reduce the 4-carbonyl group of its substrate, forming a hydroxyl group at the C4 position. oup.com
Stereospecificity of Reduction
The reduction catalyzed by GerK1 is stereospecific. oup.com The enzyme transfers protons from NADH to the C4 of the substrate, resulting in the production of dTDP-6-deoxy-β-D-allose. oup.comnih.gov Research has shown that GerK1 exhibits a specific reductive effect on the 4-keto carbon of the substrate when the hydroxyl group at the C3 position is in an axial configuration. oup.comnih.gov In a coupled in vitro enzyme assay with GerF (dTDP-4-keto-6-deoxyglucose 3-epimerase), GerK1 catalyzed the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-β-D-allose. oup.comnih.gov The stereochemistry of the resulting product has been confirmed by nuclear magnetic resonance (NMR) analysis. oup.comnih.gov This stereospecific reduction is a crucial step in creating the diverse sugar moieties found in natural products. oup.com
| Enzyme | Gene | Substrate | Product | Cofactor | Stereospecificity |
| dTDP-4-keto-6-deoxyglucose reductase | gerK1 | dTDP-4-keto-6-deoxy-d-allose intermediate | dTDP-6-deoxy-β-D-allose | NADH | Acts on substrate with axial OH at C3; produces β-D-allose configuration. |
Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| dTDP-6-deoxy-β-L-mannose(2-) | Deoxythymidine diphospho-6-deoxy-beta-L-mannose(2-) |
| dTDP-L-rhamnose | Deoxythymidine diphospho-L-rhamnose |
| dTDP-D-glucose | Deoxythymidine diphospho-D-glucose |
| dTDP-4-dehydro-6-deoxy-D-glucose | Deoxythymidine diphospho-4-dehydro-6-deoxy-D-glucose |
| dTDP-4-keto-6-deoxy-D-glucose | Deoxythymidine diphospho-4-keto-6-deoxy-D-glucose |
| dTDP-4-keto-rhamnose | Deoxythymidine diphospho-4-keto-rhamnose |
| dTDP-D-fucose | Deoxythymidine diphospho-D-fucose |
| dTDP-6-deoxy-D-allose | Deoxythymidine diphospho-6-deoxy-D-allose |
| Dihydrochalcomycin | Dihydrochalcomycin |
| Tylosin | Tylosin |
| Chalcomycin | Chalcomycin |
| Mycinose | Mycinose |
| RmlA | Glucose-1-phosphate thymidylyltransferase |
| RmlB | dTDP-D-glucose 4,6-dehydratase |
| RmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |
| Fcd | dTDP-4-dehydro-6-deoxyglucose reductase |
| GerK1 | dTDP-4-keto-6-deoxyglucose reductase |
| GerF | dTDP-4-keto-6-deoxyglucose 3-epimerase |
Genomic and Structural Biology of Biosynthetic Enzymes
Gene Cluster Organization and Conservation
The genes encoding the four enzymes required for dTDP-L-rhamnose biosynthesis—rmlA, rmlB, rmlC, and rmlD—are frequently organized into a conserved gene cluster or operon in bacterial genomes. nih.govbiorxiv.org This co-localization facilitates the coordinated expression of the enzymes involved in the pathway.
The specific arrangement of genes within the rml cluster can vary between different bacterial species. For instance, in Streptococcus pyogenes, the genes are arranged in the order rmlA-rmlC-rmlB. biorxiv.org In Kitasatospora sp. MBT66, the cluster is identified as rmlABCD. researchgate.net In some cases, such as in Lactobacillus rhamnosus GG, the genes rmlA, rmlC, and rmlB are located within a gene cluster for exopolysaccharide (EPS) synthesis, while a complete rmlACBD operon is believed to exist at a different genomic location. nih.gov
This genetic linkage is observed across a wide range of bacteria, highlighting its evolutionary significance. The entire four-gene pathway is essential for the synthesis of dTDP-rhamnose in organisms like Streptococcus mutans. nih.gov Southern blot analyses have further confirmed the conservation of the rmlD gene across various Streptococcus species, underscoring the importance of this final enzymatic step in the pathway. nih.gov
| Organism | Gene Cluster Organization | Reference |
| Streptococcus pyogenes | rmlA-rmlC-rmlB | biorxiv.org |
| Lactobacillus rhamnosus GG | rmlACB (in EPS cluster), separate rmlACBD operon suggested | nih.gov |
| Kitasatospora sp. MBT66 | rmlABCD | researchgate.net |
| Streptococcus mutans | rmlA, rmlB, rmlC, rmlD (essential for synthesis) | nih.gov |
Enzyme Classifications and Structural Motifs
The enzymes of the dTDP-L-rhamnose pathway belong to well-characterized protein superfamilies, sharing structural motifs that are indicative of their specific catalytic functions.
RmlB (dTDP-D-glucose 4,6-dehydratase) and RmlD (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) are members of the extensive short-chain dehydrogenase/reductase (SDR) superfamily. nih.govwikipedia.orgnih.gov This is one of the largest known protein families, whose members typically catalyze NAD(P)(H)-dependent oxidation/reduction reactions on a wide variety of substrates. nih.govnih.gov
The classification of RmlB and RmlD within the SDR superfamily is supported by the presence of characteristic sequence motifs.
RmlB from Saccharothrix syringae contains a signature SDR motif, GG/AAGFIG. nih.gov
RmlD from the same organism possesses a GX₂GX₂G motif, which is a hallmark of the reductase/epimerase/dehydrogenase superfamily. nih.gov
Analogous enzymes in other pathways, such as Gmd (GDP-D-mannose dehydratase) and Rmd (GDP-6-deoxy-D-lyxo-4-hexulose reductase) from Aneurinibacillus thermoaerophilus, are also confirmed members of the SDR family. nih.gov
RmlA, a glucose-1-phosphate thymidylyltransferase, is classified as a nucleotidyltransferase. nih.gov Structurally, it is characterized by the presence of a Rossmann-like fold. nih.gov This fold is an ancient and highly prevalent structural motif found in a vast number of enzymes that bind nucleotides. nih.govplos.org The Rossmann fold consists of a three-layered α/β/α sandwich, creating a stable core structure. nih.govplos.org The active site of RmlA is situated within a deep cleft formed by the enzyme's core and a specialized sugar-binding domain. nih.gov
Crystal Structures and Active Site Analysis
Detailed structural studies using techniques like X-ray crystallography have provided high-resolution views of the Rml enzymes, revealing the intricacies of their active sites and the mechanisms of cofactor and substrate binding. wellcomeopenresearch.org
The catalytic activities of Rml enzymes are critically dependent on specific cofactors.
RmlB and RmlD : As members of the SDR superfamily, both enzymes are dependent on nicotinamide (B372718) cofactors. nih.gov RmlB utilizes NAD+ for the dehydration step, with specific binding motifs having been identified in the enzyme from Saccharothrix syringae. nih.gov RmlD catalyzes the final reduction step using NADPH as a hydride donor. wellcomeopenresearch.org Some related reductases have been shown to use either NADH or NADPH. nih.gov
RmlA : This nucleotidyltransferase requires a divalent metal ion, typically Mg²⁺, for its catalytic activity. nih.gov The metal ion plays a crucial role in the enzymatic reaction, though its precise binding can be transient. nih.govnih.gov
| Enzyme | Cofactor(s) | Role of Cofactor | Reference(s) |
| RmlA | Mg²⁺ | Essential for nucleotidyltransferase activity | nih.gov |
| RmlB | NAD⁺ | Required for the dehydration of dTDP-D-glucose | nih.govnih.gov |
| RmlD | NADPH | Hydride donor for the final reduction step | wellcomeopenresearch.org |
The specificity of each Rml enzyme is determined by the unique architecture of its active site, which includes residues that bind the substrate and others that directly participate in catalysis.
RmlA : The active site of RmlA is a well-defined pocket that accommodates both dTTP and glucose-1-phosphate. nih.govnih.gov It features distinct regions for recognizing the nucleotide and the sugar components. nih.gov Several highly conserved residues, including Arginine 15 (R15), Lysine 25 (K25), Aspartate 110 (D110), Lysine 162 (K162), and Aspartate 225 (D225), have been identified as catalytically essential. nih.gov The R15 residue is part of a conserved G(G)XGXR(L) sequence motif. nih.gov
RmlB : This enzyme binds dTDP-D-glucose. nih.gov In Streptococcus pyogenes RmlB, Tyrosine 159 (Y159) has been confirmed as a critical catalytic residue. biorxiv.orgbiorxiv.org
RmlC : The active site of RmlC from Saccharothrix syringae contains substrate-binding motifs such as DXRGXF/LX₂ and Q/MXN/YXSXS/T. nih.gov In the Streptococcus pyogenes enzyme, Histidine 76 (H76) and Lysine 82 (K82) have been identified as key catalytic residues. biorxiv.orgbiorxiv.org
| Enzyme | Key Catalytic Residues | Organism of Study | Reference(s) |
| RmlA | R15, K25, D110, K162, D225 | General (conserved) | nih.gov |
| RmlB | Y159 | Streptococcus pyogenes | biorxiv.orgbiorxiv.org |
| RmlC | H76, K82 | Streptococcus pyogenes | biorxiv.orgbiorxiv.org |
| RmlD | - | Trichomonas vaginalis (structural study) | wellcomeopenresearch.org |
Homologs and Functional Redundancy in Bacterial Systems
The enzymes of the dTDP-L-rhamnose biosynthetic pathway are highly conserved across a wide range of bacterial species, from Gram-positive to Gram-negative bacteria. nih.gov This conservation is evident in the significant sequence homology observed in the rml genes and their protein products. In many bacteria, the rml genes are organized in an operon, suggesting a coordinated regulation of their expression to ensure the efficient synthesis of dTDP-L-rhamnose. frontiersin.org
The essential nature of this pathway for the viability and virulence of many pathogenic bacteria, such as Mycobacterium tuberculosis, Streptococcus pyogenes, and Porphyromonas gingivalis, has been well-documented. asm.orgfrontiersin.orgCurrent time information in Boston, MA, US. Disruption of the rml genes in these organisms often leads to impaired growth and reduced pathogenicity. This essentiality suggests that functional redundancy, where another enzyme can compensate for the loss of one of the Rml enzymes, may be limited. However, the presence of homologs in different species raises questions about the potential for cross-species functional complementation.
Below is a data table summarizing the key enzymes of the pathway and information on their known homologs and functional redundancy in various bacterial systems.
| Enzyme | Gene | Function in dTDP-L-rhamnose Pathway | Bacterial Homologs and Functional Redundancy |
| Glucose-1-phosphate thymidylyltransferase | rmlA | Catalyzes the initial step, the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. | Homologs are found in numerous pathogenic bacteria, including Mycobacterium tuberculosis (Rv3463), Streptococcus pneumoniae, and Salmonella enterica. Current time information in Boston, MA, US.researchgate.net In M. tuberculosis, a single functional rmlA gene has been identified, indicating a lack of redundancy within the species. Current time information in Boston, MA, US. Studies on Streptococcus mutans have shown that deletion of rmlA leads to a significant growth defect, highlighting its essential role. |
| dTDP-D-glucose 4,6-dehydratase | rmlB | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. | Homologs are widespread and highly conserved. In Streptococcus pyogenes, heterologous expression of GAS rmlB was shown to be critical for dTDP-L-rhamnose biosynthesis. nih.gov Deletion of rmlB in Streptococcus mutans results in phenotypes similar to the deletion of other rml genes, underscoring its non-redundant function within the pathway in this organism. nih.gov |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | rmlC | Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-keto-6-deoxy-L-mannose. | Orthologs are found in bacteria such as Pseudomonas aeruginosa and Mycobacterium tuberculosis (Rv3465). Current time information in Boston, MA, US.nih.gov In S. pyogenes, the function of RmlC was confirmed through heterologous expression in S. mutans. nih.gov The presence of a single rmlC homolog in the M. tuberculosis genome suggests a lack of functional redundancy. Current time information in Boston, MA, US. |
| dTDP-4-keto-6-deoxy-L-mannose reductase | rmlD | Performs the final reduction step to yield dTDP-L-rhamnose. | Homologs are present in various pathogens, including Mycobacterium tuberculosis (Rv3266c). Current time information in Boston, MA, US. In Streptococcus mutans, deletion of rmlD results in a severe growth defect, demonstrating its essential and non-redundant role in this species. asm.org |
Biological Roles and Physiological Significance
Role as a Glycosyl Donor for Glycosyltransferases
dTDP-L-rhamnose serves as the primary glycosyl donor for rhamnosyltransferases, a class of enzymes that catalyze the transfer of L-rhamnose residues to acceptor molecules. researchgate.netdundee.ac.uk These enzymes are essential for the synthesis of various carbohydrate-containing structures in bacteria. researchgate.net The activated form, dTDP-L-rhamnose, is necessary for the rhamnosyltransferases to recognize and transfer the L-rhamnosyl moiety to growing polysaccharide chains or other target molecules. researchgate.net The biosynthesis of dTDP-L-rhamnose itself is a multi-step enzymatic pathway, starting from glucose-1-phosphate and deoxythymidine triphosphate (dTTP). oup.com
Integration into Prokaryotic Glycoconjugates
Prokaryotic cells utilize dTDP-L-rhamnose to build complex cell surface structures that are critical for their survival and interaction with the environment. nih.gov These glycoconjugates play fundamental roles in maintaining cell integrity, mediating host-pathogen interactions, and protecting the bacterium from environmental stresses. nih.gov
Cell Wall Polysaccharides and Lipopolysaccharides (O-antigen)
L-rhamnose, derived from dTDP-L-rhamnose, is a common component of the O-antigen portion of lipopolysaccharides (LPS) in many Gram-negative bacteria. biorxiv.orgebi.ac.uk The O-antigen is the outermost part of the LPS and is a major surface antigen that contributes to the serological diversity of bacterial strains. In Pseudomonas aeruginosa, for instance, the rmlBDAC operon encodes the enzymes responsible for dTDP-L-rhamnose synthesis, which is essential for both the core oligosaccharide and O-antigen polysaccharide assembly of its LPS. ebi.ac.ukresearchgate.net Similarly, L-rhamnose is a key constituent of the O-antigen in various serotypes of Salmonella enterica and Shigella flexneri. biorxiv.org
Capsular Polysaccharide Antigens (e.g., Actinobacillus actinomycetemcomitans)
In some bacteria, L-rhamnose is a component of capsular polysaccharides, which form a protective outer layer. For example, in Actinobacillus actinomycetemcomitans, a bacterium associated with periodontal disease, the biosynthesis of the serotype c-specific polysaccharide antigen involves dTDP-L-rhamnose. nih.gov Research has identified the genes and enzymes responsible for the synthesis of dTDP-L-rhamnose in this organism. researchgate.netnih.gov
Extracellular Polysaccharides
Bacteria can secrete polysaccharides into the environment to form biofilms and facilitate adhesion to surfaces. dTDP-L-rhamnose is a precursor for the L-rhamnose found in some of these extracellular polysaccharides. chemicalbook.com The production of these rhamnose-containing exopolysaccharides is crucial for bacterial colonization and persistence in various environments.
Function in Glycolipid Biosynthesis (e.g., Rhamnolipids in Pseudomonas aeruginosa)
A well-studied role of dTDP-L-rhamnose is in the biosynthesis of rhamnolipids in Pseudomonas aeruginosa. chemicalbook.comnih.gov Rhamnolipids are glycolipid biosurfactants with a wide range of industrial and environmental applications. nih.gov The synthesis of these molecules involves the sequential transfer of one or two L-rhamnose units from dTDP-L-rhamnose to a fatty acid moiety. researchgate.netchemicalbook.com The enzymes RhlB and RhlC are the rhamnosyltransferases that catalyze the formation of mono- and di-rhamnolipids, respectively, using dTDP-L-rhamnose as the sugar donor. chemicalbook.comnih.gov The production of rhamnolipids is tightly regulated and linked to the bacterium's quorum sensing system. nih.gov
Post-Translational Protein Modification
While less common than in the synthesis of polysaccharides and glycolipids, L-rhamnose can also be involved in the post-translational modification of proteins in some bacteria. This process involves the enzymatic transfer of L-rhamnose from dTDP-L-rhamnose to specific amino acid residues on a protein. Although not as extensively studied as other forms of glycosylation, this modification can impact the function and localization of the modified proteins. Further research is needed to fully elucidate the extent and functional consequences of protein rhamnosylation in prokaryotes.
Table 1: Key Enzymes in dTDP-L-rhamnose Biosynthesis
| Enzyme | Gene (in P. aeruginosa) | Function |
| Glucose-1-phosphate thymidylyltransferase | rmlA | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. researchgate.net |
| dTDP-D-glucose 4,6-dehydratase | rmlB | Catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. oup.com |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | rmlC | Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose. nih.gov |
| dTDP-4-keto-6-deoxy-L-mannose reductase | rmlD | Catalyzes the final reduction step to form dTDP-L-rhamnose. nih.gov |
Rhamnosylation of Translation Elongation Factor EF-P in Pseudomonads
In many bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, the translation elongation factor P (EF-P) undergoes a critical post-translational modification to ensure its proper function in protein synthesis, particularly in the translation of poly-proline motifs. nih.gov While some bacteria like Escherichia coli modify EF-P with a β-lysine group, Pseudomonas species utilize a unique rhamnosylation process. nih.govnih.gov
This modification involves the attachment of a rhamnose moiety to a conserved arginine residue (Arg32) of EF-P. nih.govnih.gov The activated sugar donor for this reaction is dTDP-L-rhamnose. nih.gov The glycosyltransferase EarP is the specific enzyme that catalyzes the transfer of the rhamnose group from dTDP-L-rhamnose to EF-P. nih.govnih.gov
The biosynthesis of dTDP-L-rhamnose is, therefore, intrinsically linked to the activity of EF-P in these organisms. This pathway is catalyzed by the RmlABCD enzyme system. nih.gov Genetic disruption of the genes responsible for dTDP-L-rhamnose biosynthesis, such as rmlC, leads to unmodified EF-P and significantly reduced efficiency in translating poly-proline sequences. nih.gov This, in turn, affects the expression of numerous proteins and results in increased sensitivity to various antibiotics, highlighting the importance of this pathway for bacterial survival and pathogenesis. nih.gov
**Table 1: Key Components in the Rhamnosylation of EF-P in *Pseudomonas***
| Component | Function |
|---|---|
| dTDP-L-rhamnose | The activated sugar donor for the rhamnosylation reaction. nih.gov |
| Elongation Factor P (EF-P) | A protein synthesis factor that requires modification to function correctly, particularly for translating poly-proline motifs. nih.govnih.gov |
| EarP | The glycosyltransferase that catalyzes the transfer of rhamnose from dTDP-L-rhamnose to the Arg32 residue of EF-P. nih.govnih.gov |
| RmlABCD enzymes | A suite of enzymes responsible for the four-step biosynthesis of dTDP-L-rhamnose. nih.govresearchgate.net |
Involvement in Secondary Metabolite Biosynthesis
The role of dTDP-6-deoxy-beta-L-mannose extends beyond primary metabolism into the realm of secondary metabolite biosynthesis. Many of these complex natural products possess unique structural features, including the incorporation of unusual deoxy sugars, which are often critical for their biological activity. oup.com dTDP-L-rhamnose and its derivatives serve as essential precursors for the enzymatic synthesis of these sugar moieties. oup.com
Precursor for Unusual Sugars in Macrolide Antibiotics (e.g., Mycinose)
Macrolide antibiotics are a clinically important class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugar residues are attached. These sugar moieties play a crucial role in the antibiotic's mechanism of action and its ability to interact with its ribosomal target. oup.com
One such unusual sugar found in several macrolide antibiotics, including tylosin (B1662201) and chalcomycin, is mycinose (B1239270). oup.com The biosynthesis of mycinose involves a series of enzymatic modifications starting from a dTDP-activated sugar precursor. Specifically, dTDP-6-deoxy-D-allose has been identified as a key intermediate in the mycinose biosynthetic pathway. oup.comnih.gov The biosynthesis of this intermediate is initiated from dTDP-D-glucose, which undergoes a series of enzymatic reactions, including epimerization and reduction, catalyzed by enzymes found in the antibiotic's gene cluster. nih.gov The enzymes involved in these pathways, particularly the dTDP-4-keto-6-deoxyhexose reductases, are vital for creating the diverse stereochemistry of these unusual sugars. oup.com The formation of dTDP-6-deoxy-beta-D-allose, for instance, is catalyzed by a specific reductase that acts on dTDP-4-keto-6-deoxyglucose in the presence of an epimerase. nih.gov This highlights the role of dTDP-activated 6-deoxysugars as fundamental building blocks in the generation of structurally complex and biologically active macrolide antibiotics.
Biotechnological Applications and Research Strategies
Metabolic Engineering for Deoxysugar Production
Metabolic engineering has emerged as a powerful tool for the production of deoxysugars, including dTDP-6-deoxy-L-mannose. This approach involves the rational modification of metabolic pathways within microbial hosts to enhance the biosynthesis of desired compounds.
Engineered Microbial Strains for Enhanced Biosynthesis
Researchers have successfully engineered microbial strains, such as Escherichia coli, to create efficient cell factories for the production of dTDP-activated deoxysugars. These efforts often involve the heterologous expression of genes encoding the necessary biosynthetic enzymes. For instance, the biosynthetic pathway for dTDP-L-rhamnose, a compound structurally related to dTDP-6-deoxy-L-mannose, has been extensively studied and manipulated. This pathway involves a series of enzymatic steps starting from glucose-1-phosphate and dTTP. researchgate.netgeorgefox.eduresearchgate.net By overexpressing the genes responsible for this conversion, such as those encoding glucose-1-phosphate thymidylyltransferase (RmlA), dTDP-D-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD), significant quantities of dTDP-L-rhamnose can be produced. researchgate.netgeorgefox.edu Similar strategies are being explored for other deoxysugars, leveraging the understanding of these core biosynthetic pathways.
Modification of Flavonoids and Other Natural Products via Glycosylation
One of the most promising applications of engineered deoxysugar biosynthesis is the modification of natural products, particularly flavonoids, through glycosylation. nih.govcas.cz Glycosylation, the attachment of sugar moieties to a molecule, can significantly alter the properties of natural products, including their solubility, stability, and biological activity. nih.govcas.cz The presence of a 6-deoxy sugar, such as L-rhamnose (6-deoxy-L-mannose), in flavonoid glycosides plays a crucial role in their properties. nih.gov
The process of glycosylation is catalyzed by glycosyltransferases, enzymes that transfer a sugar from an activated donor, like dTDP-6-deoxy-L-mannose, to an acceptor molecule. cas.cz By co-expressing the biosynthetic pathway for a specific deoxysugar with a suitable glycosyltransferase in a microbial host, novel glycosylated compounds can be generated. This approach, often termed "glycodiversification," allows for the creation of libraries of new compounds with potentially enhanced therapeutic properties. For example, the flexible glycosyltransferase ElmGT from the elloramycin (B1244480) biosynthetic pathway has been shown to accept different deoxysugar substrates, leading to the formation of novel glycosylated tetracenomycin derivatives. researchgate.net
Chemoenzymatic Synthesis of dTDP-Activated Deoxysugars
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce complex molecules like dTDP-activated deoxysugars. nih.govnih.gov This strategy offers several advantages over purely chemical or biological methods, including higher yields and the ability to produce compounds that are difficult to access through other means. nih.govnih.gov
Cascade Enzyme Reactions for Multi-Gram Scale Synthesis
A key strategy in chemoenzymatic synthesis is the use of cascade reactions, where multiple enzymatic steps are carried out in a single pot without the need to isolate intermediates. nih.govrsc.org This approach is highly efficient and has been successfully applied to the synthesis of various nucleotide sugars. nih.govnih.gov For example, a multi-enzyme cascade has been developed for the production of GDP-mannose, a precursor for many deoxysugars, from simple starting materials. nih.govnih.gov This system, consisting of five enzymes expressed in E. coli, demonstrates the potential for cell-free production and regeneration of nucleotide sugars. nih.gov Similar cascade reactions have been designed for the synthesis of dTDP-L-rhamnose on a preparative scale, starting from the inexpensive substrate dTMP. georgefox.edu These multi-enzyme systems are crucial for producing the quantities of activated deoxysugars needed for further research and development. nih.govnih.gov
Substrate Promiscuity and Enzyme Engineering
The natural flexibility, or "promiscuity," of some deoxysugar biosynthetic enzymes is a significant advantage in chemoenzymatic synthesis. nih.gov These enzymes can often accept a range of substrates beyond their natural ones, allowing for the synthesis of a variety of deoxysugar analogues. nih.gov This substrate promiscuity can be further enhanced through enzyme engineering techniques, such as directed evolution. digitellinc.com By creating and screening mutant libraries of key enzymes, researchers can develop biocatalysts with altered substrate specificities and improved catalytic efficiencies. digitellinc.com For example, directed evolution has been used to engineer a sugar-1-phosphate pyrophosphorylase with broad substrate tolerance, enabling the synthesis of a wide range of UDP-sugars. digitellinc.com This approach holds great promise for expanding the diversity of accessible dTDP-activated deoxysugars, including derivatives of dTDP-6-deoxy-L-mannose.
Glycan Engineering for Novel Compound Generation
Glycan engineering focuses on the targeted modification of carbohydrate structures, or glycans, to create novel compounds with desired properties. The availability of dTDP-activated deoxysugars is a critical prerequisite for many glycan engineering strategies. While specific examples directly involving dTDP-6-deoxy-beta-L-mannose(2-) are not extensively detailed in the provided search results, the principles of glycan engineering using other deoxysugars are well-established and directly applicable.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Product Identification
Spectroscopic methods are fundamental to the structural identification of dTDP-6-deoxy-beta-L-mannose(2-) and its precursors. These techniques provide detailed information about the molecular structure and composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of dTDP-6-deoxy-L-mannose and related compounds. Both ¹H and ¹³C NMR are employed to determine the stereochemistry and connectivity of atoms within the molecule.
In the analysis of a related compound, dTDP-6-deoxy-d-allose, ¹H-NMR spectra provided key signals that confirmed the identity of the compound. oup.com Correlation spectroscopy analysis was crucial in assigning the stereochemistry of the sugar moiety. oup.com For instance, the chemical shifts observed for the protons in dTDP-6-deoxy-d-allose were assigned as follows: H1 at 5.38 ppm, H2 at 3.56 ppm, H3 at 3.95 ppm, H4 at 3.25 ppm, H5 at 4.02 ppm, and the methyl protons of the C6-deoxy group (H6) at 1.13 ppm. oup.com Similarly, ¹H NMR has been used to analyze the non-catalyzed and enzyme-catalyzed reactions involving dTDP-6-deoxy-D-xylohex-4-ulose. researchgate.net The structural determination of various dTDP-sugars, including those in the L-rhamnose biosynthetic pathway, has been successfully achieved through one- and two-dimensional ¹H and ¹³C NMR spectroscopy. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts for a Related dTDP-deoxysugar
| Proton | Chemical Shift (ppm) |
| H1 | 5.38 |
| H2 | 3.56 |
| H3 | 3.95 |
| H4 | 3.25 |
| H5 | 4.02 |
| H6 | 1.13 |
Note: Data is for dTDP-6-deoxy-d-allose, a stereoisomer of the title compound, as detailed in the provided research. oup.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of dTDP-6-deoxy-beta-L-mannose(2-) and its intermediates. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of these polar molecules.
For example, ESI-MS has been utilized to confirm the identity and purity of dTDP-D-glucose, a precursor in the biosynthesis of various dTDP-sugars. nih.gov In studies of the L-rhamnose biosynthetic pathway, mass spectrometry analyses have been instrumental in identifying the products of enzymatic reactions. researchgate.net The identity of UDP-4-keto-6-deoxy-D-glucose, an intermediate in a related pathway, was confirmed by ESI-MS, which showed a mass-to-charge ratio (m/z) of 547.17. nih.gov
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are vital for the purification of dTDP-6-deoxy-beta-L-mannose(2-) from complex reaction mixtures and for the analytical assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of dTDP-sugars. Anion-exchange HPLC is particularly effective for separating these negatively charged molecules.
The elution behavior of intermediates and final products in the biosynthesis of GDP-d-rhamnose, a related nucleotide sugar, has been analyzed by HPLC. nih.gov Similarly, the conversion of nucleotide sugar substrates to their 4-keto-6-deoxy intermediates is monitored using ion-exchange HPLC. nih.gov In the preparative scale synthesis of dTDP-L-rhamnose, reaction progress was monitored by HPLC analysis. georgefox.edu Reversed-phase HPLC has also been employed to track the synthesis of various dTDP-deoxysugars. researchgate.net
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is used for the analysis of the monosaccharide components of dTDP-sugars after acid hydrolysis and derivatization.
For instance, the analysis of acetylated derivatives of monosaccharides by GLC has been reported in the study of dTDP-sugar biosynthetic pathways. researchgate.net Alditol acetate (B1210297) GC-MS analysis was used to identify the product of a reductase reaction in the L-rhamnose biosynthetic pathway. nih.gov
Enzymatic Assays for Activity and Kinetics
Enzymatic assays are critical for determining the activity and kinetic parameters of the enzymes involved in the biosynthesis of dTDP-6-deoxy-beta-L-mannose(2-). These assays typically monitor the consumption of substrates or the formation of products over time.
The activities of enzymes such as dTMP kinase, acetate kinase, dTDP-glucose synthase, and dTDP-glucose 4,6-dehydratase have been measured using established assay methods. georgefox.edu The activity of dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase and dTDP-4-keto-rhamnose reductase can be determined by monitoring the reaction using HPLC. georgefox.edu The kinetic parameters of enzymes like UDP-D-glucose 4,6-dehydratase have been determined by fitting experimental data to the Michaelis-Menten equation. nih.gov For example, the Kₘ of this enzyme for UDP-D-glucose was found to be 21.3 ± 3.4 µM with a kcat of 0.39 ± 0.01 s⁻¹, while for dTDP-D-glucose, the Kₘ was significantly higher at 362.8 ± 73.4 µM with a similar kcat of 0.36 ± 0.03 s⁻¹. nih.gov
Interactive Data Table: Kinetic Parameters of a Related Dehydratase Enzyme
| Substrate | Kₘ (µM) | kcat (s⁻¹) |
| UDP-D-glucose | 21.3 ± 3.4 | 0.39 ± 0.01 |
| dTDP-D-glucose | 362.8 ± 73.4 | 0.36 ± 0.03 |
Note: Data is for UDP-D-glucose 4,6-dehydratase from Trichomonas vaginalis. nih.gov
Bioinformatic Approaches for Gene and Protein Analysis
The elucidation of the biosynthetic pathway of dTDP-6-deoxy-beta-L-mannose(2-) and related deoxy sugars heavily relies on a suite of bioinformatic methodologies. These computational tools are indispensable for identifying and characterizing the genes and proteins responsible for the synthesis of these complex molecules. The primary bioinformatic strategies employed include gene cluster identification, sequence homology analysis, and phylogenetic studies, which collectively provide a comprehensive understanding of the genetic basis for the production of these compounds.
A foundational approach in studying the biosynthesis of nucleotide-activated sugars is the identification of the relevant gene clusters. In many bacteria, the genes encoding the enzymes for a specific metabolic pathway are physically co-located on the chromosome in what is known as a biosynthetic gene cluster (BGC). Specialized bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and CLUSEAN (CLUSter SEquence ANalyzer) are designed to scan entire genomes to identify these BGCs. nih.gov These pipelines integrate multiple analysis steps, including gene prediction, annotation via sequence homology searches against curated databases, and protein domain identification. nih.gov For instance, the rfb and rml gene clusters, which are responsible for the synthesis of dTDP-L-rhamnose, a precursor to other deoxy sugars, have been identified and characterized in a variety of bacteria, including Salmonella enterica, Escherichia coli, and Shigella flexneri, through such bioinformatic pipelines. asm.orgnih.gov
Sequence homology and protein domain analysis are central to assigning putative functions to the genes within an identified cluster. Basic Local Alignment Search Tool (BLAST) is a cornerstone algorithm used to compare a query gene or protein sequence against vast sequence databases like GenBank and UniProt. nih.govexpasy.org High sequence similarity to a gene or protein with a known function is a strong indicator of a shared function. For example, the genes in the dTDP-L-rhamnose pathway, rmlA, rmlB, rmlC, and rmlD, are often identified based on their sequence similarity to their well-characterized homologs in other organisms. leibniz-fli.desemanticscholar.org
Beyond simple sequence similarity, the analysis of conserved protein domains provides deeper insight into enzymatic function. Databases such as Pfam and InterPro contain extensive collections of protein families, domains, and functional sites. Bioinformatic tools utilize Hidden Markov Models (HMMs) built from these databases to identify characteristic domains within a protein sequence. nih.gov For instance, the enzymes in the dTDP-6-deoxy-L-mannose pathway possess specific domains that are crucial for their catalytic activity. The table below details the key enzymes and their associated bioinformatic annotations.
| Gene | Protein Name | Key Protein Domains/Families (InterPro/Pfam) | Organism Example (from research) |
| rmlA | Glucose-1-phosphate thymidylyltransferase | IPR001054 (Nucleotidyl-transferase), PF00483 (Glycosyl-transferase family 1) | Salmonella enterica |
| rmlB | dTDP-D-glucose 4,6-dehydratase | IPR001509 (NAD(P)-binding domain), PF00562 (Epimerase/dehydratase) | Escherichia coli |
| rmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | IPR001509 (NAD(P)-binding domain), PF01370 (dTDP-4-dehydrorhamnose 3,5-epimerase) | Pseudomonas putida |
| rmlD | dTDP-4-keto-6-deoxy-L-mannose reductase | IPR001509 (NAD(P)-binding domain), PF00106 (Short-chain dehydrogenase/reductase) | Salmonella enterica |
Phylogenetic analysis is another powerful bioinformatic tool used to study the evolutionary relationships between these enzymes. By aligning the protein sequences of a particular enzyme from different organisms, a phylogenetic tree can be constructed. This can reveal evolutionary divergence and can help in understanding the specificity of enzymes that produce structurally similar but distinct sugar products, such as dTDP-6-deoxy-beta-L-mannose versus dTDP-6-deoxy-L-talose. oup.com For example, phylogenetic analysis of NDP-4-keto-6-deoxyhexose reductases has been used to show the genetic diversity within this enzyme family, which is responsible for the final stereospecific reduction step in the biosynthesis of various 6-deoxysugars. oup.comresearchgate.net
Furthermore, integrated glycoinformatics databases like the Consortium for Functional Glycomics (CFG) and KEGG GLYCAN provide centralized resources for information on glycan structures, the genes and proteins involved in their synthesis, and their biological roles. nih.gov These databases facilitate cross-referencing and a more holistic understanding of the data generated from genomic and proteomic studies.
Future Research Perspectives
Exploration of Novel Deoxysugar Biosynthetic Pathways
The known pathways for deoxysugar biosynthesis, such as the well-characterized route to dTDP-L-rhamnose, represent only a fraction of nature's synthetic potential. nih.gov The vast diversity of microorganisms, particularly actinomycetes, suggests the existence of numerous uncharacterized pathways leading to novel deoxysugars with unique structures and biological activities. jmb.or.kr Future research will likely focus on genome mining and functional genomics to identify and characterize these new pathways. jmb.or.kr This exploration could lead to the discovery of enzymes with novel catalytic mechanisms and specificities, expanding the toolbox for synthetic biology and biocatalysis. nih.govnih.gov The identification of alternative routes for the synthesis of known deoxysugars, such as the recently characterized pathway for dTDP-L-rhamnose in Caenorhabditis elegans, highlights the potential for discovering unexpected enzymatic strategies in different organisms. nih.gov
A deeper understanding of the genetic basis for deoxysugar diversity in various organisms will be crucial. nih.govnih.gov This includes investigating how gene clusters for deoxysugar biosynthesis are organized and regulated, and how they have evolved to produce such a wide array of sugar structures. jmb.or.krnih.gov Such knowledge is fundamental for the rational design of engineered biosynthetic pathways to produce novel or rare deoxysugars.
Enzyme Discovery and Characterization for Glycan Diversity
The diversity of glycans found in nature is a direct result of the vast array of glycosyltransferases and other carbohydrate-active enzymes. nih.govnih.gov A significant frontier in glycobiology is the discovery and characterization of new enzymes to expand the repertoire of tools for creating diverse glycan structures. nih.govuga.edu This is particularly relevant for the synthesis of complex glycoconjugates, where the precise addition of specific sugar moieties is critical for function. rsc.org
Future efforts will likely involve high-throughput screening of genomic and metagenomic libraries to identify enzymes with desired specificities. nih.gov The characterization of these enzymes will not only involve determining their substrate scope and kinetic parameters but also understanding the structural basis for their activity. This knowledge is essential for protein engineering efforts aimed at altering enzyme specificity or improving catalytic efficiency, thereby enabling the synthesis of a wider range of glycan structures. nih.gov The development of robust expression systems for producing these enzymes in sufficient quantities will also be a key area of focus. uga.edu
Structural Elucidation of Uncharacterized Enzymes and Complexes
While the structures of the core enzymes in the dTDP-L-rhamnose biosynthetic pathway (RmlA, RmlB, RmlC, and RmlD) have been extensively studied, many other enzymes involved in deoxysugar biosynthesis remain structurally uncharacterized. nih.govresearchgate.net Structural biology, primarily through X-ray crystallography and cryo-electron microscopy, will continue to be a vital tool for understanding the intricate mechanisms of these enzymes. nih.govnih.gov
A key area of future research will be the structural elucidation of enzyme-substrate and enzyme-inhibitor complexes. nih.govnih.gov These studies provide invaluable insights into the catalytic mechanisms and the molecular basis of substrate recognition and inhibition. researchgate.netnih.gov Furthermore, understanding the three-dimensional architecture of multi-enzyme complexes involved in deoxysugar biosynthesis will shed light on how these pathways are organized and regulated to ensure efficient substrate channeling and prevent the accumulation of toxic intermediates. The structural details of these enzymes will also provide a solid foundation for rational drug design and protein engineering. nih.govmdpi.com
Advancements in Chemoenzymatic Synthesis for Glycoconjugate Libraries
Chemoenzymatic synthesis has emerged as a powerful strategy for the preparation of complex glycans and glycoconjugates, combining the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. rsc.orgrsc.org This approach is particularly valuable for creating libraries of glycoconjugates to probe structure-activity relationships and identify molecules with desired biological properties. nih.gov
Future advancements in this area will likely focus on several key aspects. The development of more efficient and scalable methods for the synthesis of nucleotide-activated sugars, the donor substrates for glycosyltransferases, is crucial. nih.gov One-pot multi-enzyme systems are being developed to streamline the synthesis of these key intermediates from simple, inexpensive starting materials. nih.govfrontiersin.org Furthermore, expanding the toolbox of glycosyltransferases with diverse specificities will enable the construction of a wider range of glycan structures. nih.govnih.gov The integration of automated synthesis platforms with enzymatic transformations holds the promise of rapidly generating large and diverse glycoconjugate libraries for high-throughput screening. rsc.org
Development of Antimicrobial Strategies Targeting Deoxysugar Biosynthesis
The biosynthesis of dTDP-L-rhamnose and other deoxysugars is essential for the viability and virulence of many pathogenic bacteria, including Streptococcus pyogenes, Streptococcus mutans, and Mycobacterium tuberculosis. nih.govnih.govumcutrecht.nl Since these pathways are absent in humans, the enzymes involved are attractive targets for the development of novel antimicrobial agents. biorxiv.orgresearchgate.net
Future research in this area will focus on the discovery and optimization of potent and specific inhibitors of the enzymes in these pathways. nih.govnih.gov High-throughput screening of small molecule libraries, coupled with structure-based drug design, will be key strategies for identifying promising lead compounds. nih.govresearchgate.net For example, compounds like Ri03 have been identified as inhibitors of dTDP-L-rhamnose biosynthesis and have shown activity against various pathogenic bacteria. nih.govnih.govumcutrecht.nl Further development of such compounds, including improving their pharmacological properties, is a critical next step. nih.gov Additionally, exploring the potential for targeting other enzymes in the pathway, beyond the well-studied RmlB, RmlC, and RmlD, could lead to new therapeutic opportunities. nih.govresearchgate.net The ultimate goal is to develop a new class of antibiotics that can combat the growing threat of antimicrobial resistance. nih.gov
Q & A
Q. What in vivo models are most suitable for studying the role of dTDP-6-deoxy-beta-L-mannose(2-) in host-pathogen interactions?
- Methodrological Answer : Use murine infection models with E. coli strains lacking functional rml genes. Monitor bacterial load in organs (e.g., spleen, liver) via CFU counts and assess host immune responses via cytokine profiling (e.g., IL-6, TNF-α). Complement with transcriptomic analysis (RNA-seq) of infected tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
